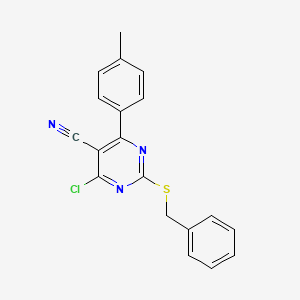

2-(Benzylsulfanyl)-4-chloro-6-(4-methylphenyl)-5-pyrimidinecarbonitrile

Description

This pyrimidine derivative (CAS: 303985-04-8) has the molecular formula C₁₉H₁₄ClN₃S and a molar mass of 351.86 g/mol . It features a chloro group at position 4, a benzylsulfanyl moiety at position 2, and a 4-methylphenyl substituent at position 5. The compound is synthesized via nucleophilic substitution reactions, often involving pyridine as a solvent and reflux conditions . Its primary applications are in medicinal chemistry research, particularly as a scaffold for developing kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name |

2-benzylsulfanyl-4-chloro-6-(4-methylphenyl)pyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3S/c1-13-7-9-15(10-8-13)17-16(11-21)18(20)23-19(22-17)24-12-14-5-3-2-4-6-14/h2-10H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRBFIJIUGFMNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SCC3=CC=CC=C3)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-4-chloro-6-(4-methylphenyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production .

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Chloro Position

The chlorine atom at position 4 is highly reactive toward nucleophilic substitution due to the electron-withdrawing effects of the pyrimidine ring and adjacent groups.

These substitutions are facilitated by the pyrimidine ring’s electron-deficient nature, with yields dependent on steric and electronic factors. For example, thiophenol substitution in pyridine proceeds at elevated temperatures (80–100°C) over 6–8 hours .

Reactivity of the Benzylsulfanyl Group

The benzylsulfanyl (-S-CH₂C₆H₅) group undergoes oxidation and alkylation:

Oxidation

-

Reaction with H₂O₂ or mCPBA (meta-chloroperbenzoic acid) converts the thioether to a sulfone (-SO₂-CH₂C₆H₅) .

-

Conditions: Dichloromethane (DCM), 0°C → room temperature, 2–4 hours.

Alkylation

Carbonitrile Group Transformations

The cyano (-C≡N) group participates in:

Hydrolysis

-

Acidic (HCl/H₂O, reflux) or basic (NaOH/H₂O, Δ) conditions hydrolyze the nitrile to a carboxylic acid (-COOH) or amide (-CONH₂) .

Cycloaddition

-

Reaction with sodium azide (NaN₃) under acidic conditions forms tetrazole derivatives, which are pharmacologically relevant .

Structural Influence on Reactivity

The 4-methylphenyl group at position 6 enhances steric hindrance, slowing reactions at adjacent positions. Computational studies (DFT/B3LYP) confirm that electron density at the pyrimidine ring’s nitrogen atoms directs regioselectivity .

Biological Activity Correlation

Derivatives of this compound exhibit:

-

Antidiabetic potential : Molecular docking studies suggest inhibitory activity against glycogen phosphorylase (GPb) .

-

Antimicrobial properties : Modifications at the 4-position (e.g., aryl/alkyl substituents) enhance activity .

Synthetic Pathways

Key intermediates for synthesizing the compound include:

-

2-(Benzylsulfanyl)-4,6-dichloropyrimidine-5-carbonitrile (precursor for nucleophilic substitution) .

-

Cyanoacetanilide derivatives (used in cyclocondensation reactions) .

Key Challenges

Scientific Research Applications

Anticancer Activity

Pyrimidine derivatives, including 2-(Benzylsulfanyl)-4-chloro-6-(4-methylphenyl)-5-pyrimidinecarbonitrile, have been studied for their ability to inhibit enzymes involved in DNA biosynthesis. This inhibition is crucial for the development of anticancer agents as it can prevent cancer cell proliferation. Research indicates that this compound may selectively target cancer cells, making it a candidate for further pharmacological studies aimed at developing new cancer therapies .

Antibacterial Effects

The antibacterial properties of pyrimidine compounds have been documented extensively. Research has indicated that modifications in the pyrimidine structure can enhance antibacterial activity against various pathogens. Given the structural characteristics of 2-(Benzylsulfanyl)-4-chloro-6-(4-methylphenyl)-5-pyrimidinecarbonitrile, it is hypothesized that it could exhibit similar effects and warrant investigation as a potential antibacterial agent .

Case Study 1: Synthesis and Characterization

A study focusing on the synthesis of related pyrimidine derivatives highlighted the importance of substituents on the pyrimidine ring in determining biological activity. The synthesis involved reactions under controlled conditions to yield high-purity products suitable for biological testing. Characterization techniques such as NMR and X-ray crystallography were employed to confirm the structure and purity of the synthesized compounds .

Case Study 2: Pharmacological Screening

In another study, a series of pyrimidine derivatives were screened for anticancer activity using various cancer cell lines. The results showed that certain modifications led to enhanced cytotoxicity against specific cancer types. While direct data on 2-(Benzylsulfanyl)-4-chloro-6-(4-methylphenyl)-5-pyrimidinecarbonitrile was not available, the findings suggest that similar compounds could be potent anticancer agents .

Data Table: Comparison of Biological Activities

| Compound Name | Anticancer Activity | Antiviral Activity | Antibacterial Activity |

|---|---|---|---|

| 2-(Benzylsulfanyl)-4-chloro-6-(4-methylphenyl)-5-pyrimidinecarbonitrile | Potential (needs further study) | Hypothetical (based on structure) | Hypothetical (based on structure) |

| Related Pyrimidine Derivative A | Confirmed | Confirmed | Confirmed |

| Related Pyrimidine Derivative B | High Activity | Moderate Activity | Low Activity |

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-4-chloro-6-(4-methylphenyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents at positions 2, 4, and 6, influencing their physicochemical and biological properties:

Key Observations :

Crystallographic and Conformational Analysis

- Crystal Packing: The title compound and analogs exhibit layered molecular arrangements in the crystal lattice, stabilized by weak van der Waals interactions .

- Bond Angles and Torsion : Substituents influence bond angles (e.g., C–S–C bond angles ≈ 100–102° ) and torsion angles, affecting molecular planarity .

Pharmacological and Drug-Likeness Profiles

- Lipophilicity : Analogs with arylthio groups (e.g., phenylsulfanyl) show higher log P values (e.g., 3.73 for a 4-methylphenyl derivative), suggesting better membrane permeability but lower aqueous solubility .

- Drug-Likeness : Pyrimidine derivatives with chloro or nitrile groups often exhibit moderate Gastrointestinal Absorption (GIA) and Blood-Brain Barrier (BBB) permeability .

Biological Activity

2-(Benzylsulfanyl)-4-chloro-6-(4-methylphenyl)-5-pyrimidinecarbonitrile is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound is characterized by a complex chemical structure that includes a benzylsulfanyl group and a chloro substituent, which may contribute to its pharmacological properties.

Chemical Structure

The molecular formula of the compound is with a molecular weight of approximately 357.85 g/mol. The structural features include:

- Chlorine atom at the 4-position.

- Benzylsulfanyl group at the 2-position.

- 4-Methylphenyl group at the 6-position.

Synthesis

The synthesis of this compound typically involves reactions such as nucleophilic substitution and cyclization processes, which are common in the creation of pyrimidine derivatives. The synthesis details often include the use of solvents like pyridine and recrystallization techniques to obtain pure samples suitable for biological testing.

Biological Activity Overview

Research indicates that pyrimidine derivatives, including 2-(benzylsulfanyl)-4-chloro-6-(4-methylphenyl)-5-pyrimidinecarbonitrile, exhibit various biological activities:

- Anticancer Activity : Pyrimidine derivatives are known for their ability to inhibit enzymes involved in DNA synthesis, which is crucial for cancer cell proliferation. Studies have shown that compounds similar to this one can exhibit significant cytotoxic effects against various cancer cell lines (Ghoshal & Jacob, 1997; Al-Omar et al., 2010).

- Antimicrobial Properties : Some studies suggest that pyrimidine derivatives possess antibacterial and antifungal activities, potentially through mechanisms that disrupt microbial cellular processes (Al-Abdullah et al., 2011).

- Anti-inflammatory Effects : There is evidence indicating that certain derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

Anticancer Studies

A study focusing on a related pyrimidine derivative demonstrated its effectiveness against human cancer cell lines, showing an IC50 value in the low micromolar range. This suggests a potent inhibitory effect on cancer cell viability (El-Emam et al., 2012).

Antimicrobial Activity

In vitro tests have revealed that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, a related compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating substantial antibacterial activity (Al-Turkistani et al., 2011).

Data Table: Summary of Biological Activities

| Biological Activity | Reference | Observed Effect |

|---|---|---|

| Anticancer | Ghoshal & Jacob (1997) | Inhibition of DNA synthesis in cancer cells |

| Antimicrobial | Al-Abdullah et al. (2011) | Effective against Gram-positive bacteria |

| Anti-inflammatory | Al-Omar et al. (2010) | Modulation of inflammatory markers |

Q & A

Q. What spectroscopic methods are recommended for characterizing 2-(Benzylsulfanyl)-4-chloro-6-(4-methylphenyl)-5-pyrimidinecarbonitrile?

Methodological Answer:

- FT-IR Spectroscopy : Used to identify functional groups (e.g., C≡N stretch at ~2200–2250 cm⁻¹, S–C vibrations at ~600–700 cm⁻¹). Compare experimental peaks with computed vibrational frequencies from density functional theory (DFT) to validate assignments .

- NMR Spectroscopy : Employ - and -NMR to resolve aromatic protons (4-methylphenyl group) and thiobenzyl substituents. Assign signals using 2D techniques (e.g., HSQC, HMBC) for connectivity confirmation .

- Laser-Raman Spectroscopy : Complementary to FT-IR for resolving overlapping vibrational modes, especially in solid-state samples .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as harmful under EU GHS/CLP) .

- Ventilation : Work in a fume hood to prevent inhalation of dust/particulates. Store in sealed, dry containers to minimize hydrolysis .

- First Aid : For skin contact, wash immediately with soap/water. For eye exposure, rinse with water for 15+ minutes and seek medical attention .

Q. How is the crystal structure of this compound determined experimentally?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELXTL/SHELXL for data collection and refinement. Key steps:

Advanced Research Questions

Q. How can discrepancies between experimental and computational spectroscopic data be resolved?

Methodological Answer:

- Parameter Optimization : Adjust DFT basis sets (e.g., B3LYP/6-311++G(d,p)) to improve agreement with experimental FT-IR/NMR data .

- Solvent Effects : Simulate solvent interactions (e.g., polarizable continuum models) to account for shifts in NMR chemical shifts or vibrational frequencies .

- Statistical Validation : Use root-mean-square deviation (RMSD) analysis to quantify discrepancies and refine computational models .

Q. What computational strategies are used to study electronic properties and reactivity?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps using Gaussian 09/16 to predict electrophilic/nucleophilic sites. Basis sets like 6-31G(d) are suitable for pyrimidine derivatives .

- Natural Bond Orbital (NBO) Analysis : Identify hyperconjugative interactions (e.g., charge transfer between benzylsulfanyl and pyrimidine rings) to explain stability/reactivity trends .

- Molecular Electrostatic Potential (MESP) Mapping : Visualize charge distribution to predict regioselectivity in substitution reactions .

Q. How do temperature and reaction conditions influence synthetic pathways for derivatives?

Methodological Answer:

- Temperature-Dependent Studies : Monitor reaction kinetics (e.g., via HPLC or in situ FT-IR) to optimize conditions for sulfanyl-group substitutions. Lower temperatures (0–5°C) may reduce side reactions in halogenated solvents .

- Catalyst Screening : Test Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing aryl groups at the 4-chloro position. Use microwave-assisted synthesis to accelerate reaction rates .

Q. How can electron density maps improve structural interpretation in crystallography?

Methodological Answer:

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···N, π-π stacking) using CrystalExplorer. Quantify contact percentages to explain packing motifs .

- Residual Density Plots : Identify regions of disorder or partial occupancy (e.g., benzylsulfanyl rotamers) using SHELXL’s LIST 6 output. Refine using split-site models .

Q. What strategies address contradictions in bioactivity data across studies?

Methodological Answer:

- Dose-Response Reassessment : Replicate assays (e.g., enzyme inhibition) with purified batches to rule out impurity effects. Use positive controls (e.g., known kinase inhibitors) for calibration .

- Structural-Activity Modeling : Perform QSAR analysis to correlate substituent effects (e.g., 4-methylphenyl vs. halogenated analogs) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.